

A Comparative Purity Assessment of Commercially Available (+)- α -Funebrene

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Compound of Interest

Compound Name: (+)- α -Funebrene

Cat. No.: B1599330

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available (+)- α -funebrene from three hypothetical major suppliers. The assessment is based on rigorous analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a multi-faceted evaluation of product quality. The experimental data herein is intended to guide researchers in selecting the most suitable grade of (+)- α -funebrene for their specific research and development needs.

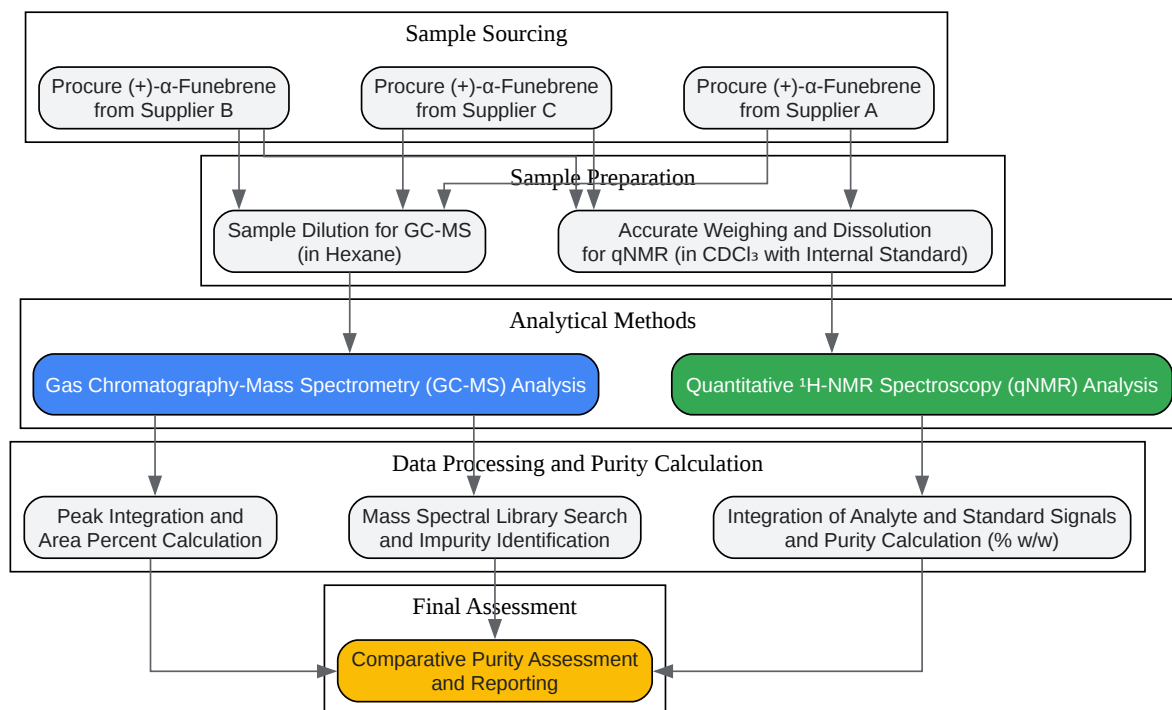
Data Presentation: Summary of Purity Analysis

The following table summarizes the quantitative data obtained from the purity assessment of (+)- α -funebrene from three different commercial suppliers.

Supplier	Lot Number	Stated Purity	Purity by GC-MS (% Area)	Purity by ¹ H-qNMR (% w/w)	Major Impurities Identified (GC-MS)	Notes
Supplier A	A-123	>95%	96.2%	95.8%	Isomer 1 (1.8%), β-Funebrene (1.1%)	Meets stated purity. Minor isomeric impurity present.
Supplier B	B-456	≥98%	98.5%	98.2%	Isomer 1 (0.8%), Oxidation Product (0.4%)	High purity. Suitable for sensitive applications.
Supplier C	C-789	>90%	92.1%	91.5%	Isomer 1 (3.5%), Isomer 2 (2.1%), Unknown Terpene (1.5%)	Lower purity with multiple impurities. May require further purification for specific applications.

Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow employed for the purity assessment of commercially available (+)-α-funebrene.



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Caption: Comprehensive workflow for the purity assessment of (+)-α-funebrene.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD was used.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 μ L of a 1 mg/mL solution in hexane was injected in split mode (50:1).
- Inlet Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 40-400.
- Data Analysis: Peak areas were integrated using the instrument's software. Purity was determined by the area percentage of the (+)- α -funebrene peak relative to the total peak area. Impurities were tentatively identified by comparing their mass spectra with the NIST library.

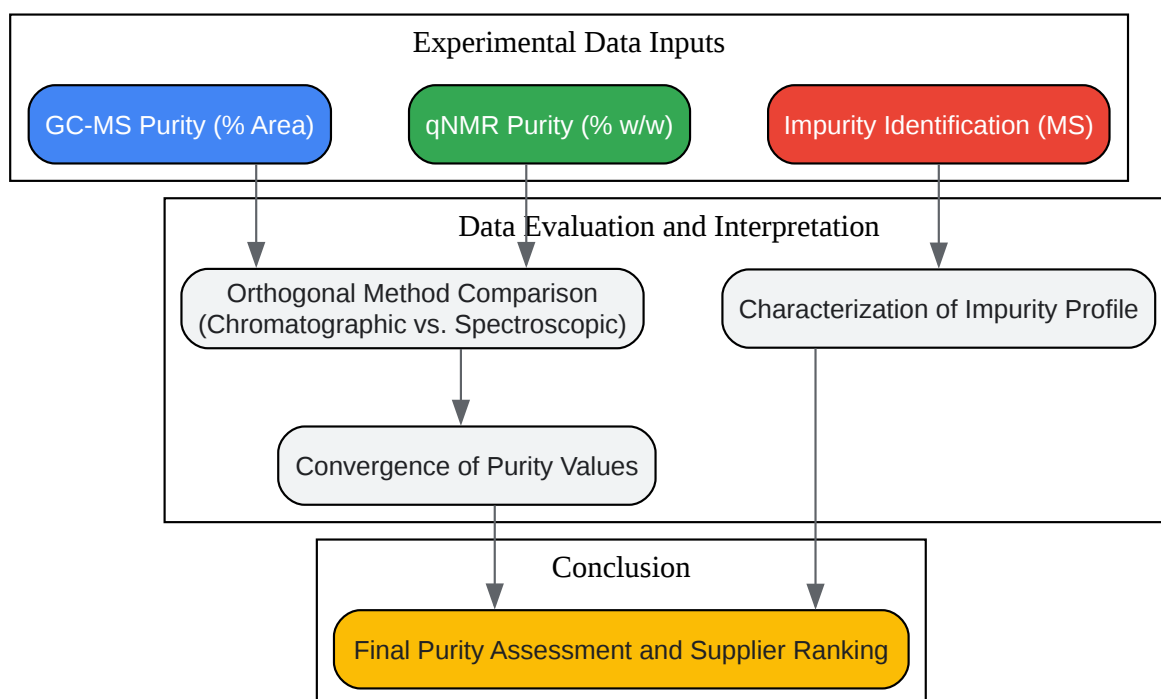
2. Quantitative ^1H -Nuclear Magnetic Resonance (^1H -qNMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
- Sample Preparation: Approximately 10 mg of each (+)- α -funebrene sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl_3). A precise amount (approximately 2 mg) of a certified internal standard (e.g., maleic acid) was added.
- Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 30 s

- Acquisition Time: 4 s
- Spectral Width: 20 ppm
- Data Analysis: The ^1H -NMR spectra were manually phased and baseline corrected. The purity of (+)- α -funebrene was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for both the analyte and the standard.

Logical Framework for Purity Assessment

The final purity assessment is derived from the integration of data from two orthogonal analytical techniques, providing a high degree of confidence in the results.



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Caption: Logical framework for the final purity assessment of (+)- α -funebrene.

In conclusion, this guide provides a robust framework for assessing the purity of commercially available (+)- α -funebrene. For applications requiring the highest purity, Supplier B is recommended. For general use where minor impurities are tolerable, Supplier A offers a suitable alternative. The product from Supplier C may be considered for applications where a lower purity is acceptable or if in-house purification is planned. Researchers are encouraged to request lot-specific certificates of analysis and, when necessary, perform their own quality control using the methods outlined in this guide.

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